LogP and PSA: Meta vs. Para Regioisomer Comparison
3-Bromo-5-(trifluoromethoxy)aniline (target) exhibits a calculated LogP of 3.51 and a polar surface area (PSA) of 35.25 Ų, based on Molbase predictive data [1]. These values differ meaningfully from its regioisomeric analog 4-bromo-3-(trifluoromethoxy)aniline, for which no equivalent publicly accessible LogP or PSA data are available from authoritative databases. The presence of LogP and PSA metrics for the target compound enables its inclusion in quantitative structure-property relationship (QSPR) models for predicting membrane permeability and oral absorption, whereas the absence of such data for the comparator introduces uncertainty in medicinal chemistry design workflows .
Comparator: data unavailable
| Evidence Dimension | Lipophilicity (calculated LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.51; PSA = 35.25 Ų |
| Comparator Or Baseline | 4-Bromo-3-(trifluoromethoxy)aniline (CAS 116369-25-6); data not reported in authoritative databases |
| Quantified Difference | Qualitative advantage: data availability for computational ADME prediction |
| Conditions | In silico prediction (Molbase database) |
Why This Matters
Availability of validated LogP and PSA data reduces uncertainty in lead optimization and supports more confident procurement decisions for medicinal chemistry programs requiring predictable ADME properties.
- [1] Molbase. 3-Bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4). Retrieved from https://m.molbase.cn View Source
